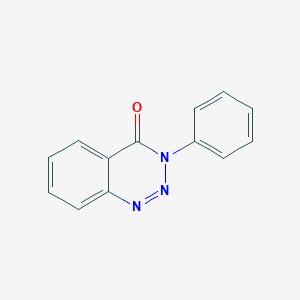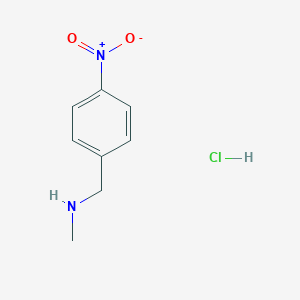
Dichloroplatinum;diethylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dichloroplatinum;diethylsulfanium” is a compound with the molecular formula C8H22Cl2PtS2+2 . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of similar platinum-based compounds has been reported in the literature . For instance, the synthesis and characterization of novel axial dichloroplatinum (IV) cisplatin analogues have been described . Another study reported the solid-phase synthesis and DNA binding studies of dichloroplatinum (II) conjugates of dicarba analogues of octreotide as new anticancer drugs .Scientific Research Applications
Cancer Chemotherapy
Dichloroplatinum diethylsulfanium is related to cisplatin and other platinum-based drugs, which have been widely used to treat a multitude of human cancers . These drugs work by interfering with the DNA repair mechanisms in the cell, causing DNA damage, and leading to apoptosis (cell death) .
Combination Therapy with Natural Products
There is ongoing research into the combination therapy of cisplatin and natural products . Scientific evidence from both in vitro and in vivo studies demonstrates that many medicinal plants contain bioactive compounds that are promising candidates for the treatment of human diseases . These natural products not only enhance the therapeutic activity of cisplatin but also attenuate its chemotherapy-induced toxicity .
Enzyme Reactions
Dichloroplatinum diethylsulfanium may be involved in enzyme reactions. For instance, dimethylsulfonium propionate (DMSP) lyases catalyze the elimination of dimethyl sulfide from DMSP . This process is crucial in the global sulfur cycle .
Synthesis of New Platinum Complexes
New platinum (II) complexes can be synthesized from derivatives of 1,3-propanediamine, used as ligands . These complexes are fully characterized and their biological properties are being investigated to determine their possible use as anticancer agents .
Marine Sulfur Metabolite
Dimethylsulfonium propionate (DMSP), a related compound, is a marine sulfur metabolite that serves as an important marine nutrient, an osmolyte, cryoprotectant, grazing deterrent, and antioxidant . It also acts as a chemical signal that directs marine bacteria towards food sources .
Drug Discovery
The combination therapy of cisplatin and natural products has been evaluated with some degree of success . Many medicinal plants contain bioactive compounds that are promising candidates for the treatment of human diseases, and therefore represent an excellent source for drug discovery .
Future Directions
The future directions in the field of platinum-based drugs, including “Dichloroplatinum;diethylsulfanium”, involve the development of new platinum anticancer complexes, sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum (IV) prodrugs, and platinum-based drug delivery systems .
Mechanism of Action
Target of Action
Dichloroplatinum;diethylsulfanium, also known as Cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors . The primary targets of this compound are DNA molecules within cancer cells .
Mode of Action
Cisplatin interacts with its targets by forming covalent bonds with the purine bases on the DNA, causing the DNA to cross-link, which inhibits DNA synthesis and function . This interaction results in the disruption of DNA replication and transcription, leading to DNA damage and, ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cisplatin is the DNA replication pathway. By binding to DNA and forming intra-strand DNA adducts, Cisplatin inhibits DNA synthesis and cell growth . This action leads to the induction of both intrinsic and extrinsic pathways of apoptosis, resulting from the production of reactive oxygen species through lipid peroxidation, activation of various signal transduction pathways, induction of p53 signaling and cell cycle arrest, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .
Pharmacokinetics
The pharmacokinetics of Cisplatin is characterized by a triphasic pattern, with a short initial distribution phase and a long terminal elimination phase . It is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of platinum elimination, accounting for approximately 53.8% of the administered dose . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .
Result of Action
The molecular and cellular effects of Cisplatin’s action include the induction of DNA damage, inhibition of DNA synthesis, and initiation of apoptosis . These effects lead to the death of cancer cells and thus, the reduction of tumor size .
Action Environment
The action, efficacy, and stability of Cisplatin can be influenced by various environmental factors. For instance, temperature and reaction environment can influence the nature of platinum species supported on ceria . Additionally, the presence of specific organelles in cancer cells can affect the action of platinum complexes . Understanding these factors can help optimize the use of Cisplatin and improve its therapeutic efficacy.
properties
IUPAC Name |
dichloroplatinum;diethylsulfanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLRIRJUWCIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SH+]CC.CC[SH+]CC.Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2PtS2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloroplatinum;diethylsulfanium | |
CAS RN |
15337-84-5 |
Source


|
| Record name | Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

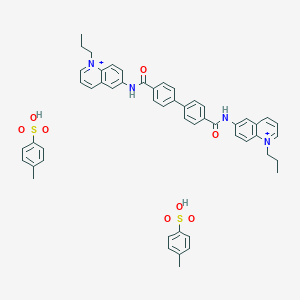
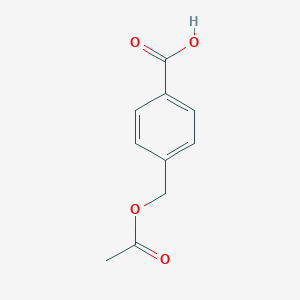
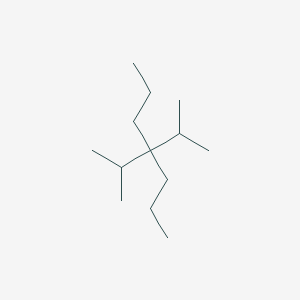

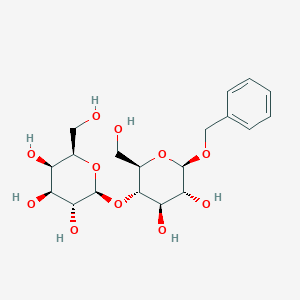


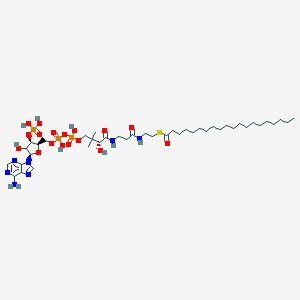
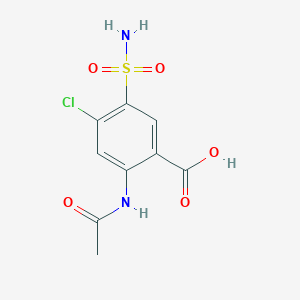

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
